Cycloheptanethiol

説明

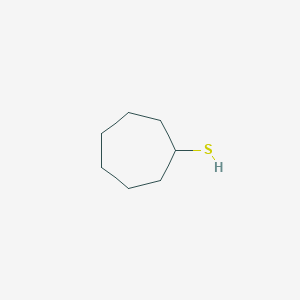

Cycloheptanethiol is an organic compound belonging to the thiol family, characterized by the presence of a sulfur-hydrogen (SH) group attached to a cycloheptane ring. This compound is known for its strong and often unpleasant odor, a common trait among thiols. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Cycloheptanethiol can be synthesized through several methods:

Hydrogenation of Cycloheptanone: This method involves the hydrogenation of cycloheptanone in the presence of hydrogen sulfide over a metal sulfide catalyst. The reaction proceeds as follows: [ \text{C}{12}\text{O} + \text{H}_2\text{S} + \text{H}_2 \rightarrow \text{C}{13}\text{SH} + \text{H}_2\text{O} ]

Addition of Hydrogen Sulfide to Cycloheptene: this compound can also be obtained by the addition of hydrogen sulfide to cycloheptene in the presence of a nickel sulfide catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cycloheptanone using hydrogen sulfide and a metal sulfide catalyst. This method is favored due to its efficiency and high yield.

化学反応の分析

Cycloheptanethiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine. [ 2\text{C}{13}\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{C}{13}\text{S-S}\text{C}{13} + 2\text{H}_2\text{O} ]

Reduction: this compound can be reduced to form cycloheptane. This reaction usually requires a strong reducing agent such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example: [ \text{C}{13}\text{SH} + \text{R-X} \rightarrow \text{C}{13}\text{S-R} + \text{HX} ] where R is an alkyl group and X is a halide.

科学的研究の応用

Synthetic Chemistry

Reactivity and Synthesis:

Cycloheptanethiol is primarily utilized as a reagent in organic synthesis. Its thiol group (-SH) allows it to participate in various chemical reactions, including nucleophilic substitutions and radical reactions. It can react with electrophiles to form thioethers and disulfides, making it a valuable building block for synthesizing more complex organic molecules .

Case Study: Synthesis of Disulfides

A notable application of this compound is in the synthesis of dicycloheptyldisulfide through its reaction with hydrogen sulfide. This reaction has been studied to optimize yields and understand the underlying mechanisms involved . The resulting disulfides exhibit interesting properties that can be further explored for different applications.

Medicinal Chemistry

Biological Activity:

Recent studies have indicated that this compound and its derivatives possess significant biological activities, including anticancer properties. Research has shown that compounds derived from this compound can inhibit various enzymes associated with cancer progression, such as thioredoxin and superoxide dismutase. These findings suggest potential therapeutic applications in cancer treatment .

Case Study: Antitumor Activity

A study highlighted the antitumor activity of this compound derivatives against breast cancer cell lines. The derivatives demonstrated varying degrees of cytotoxicity, indicating their potential as lead compounds for developing new anticancer drugs . The exploration of structure-activity relationships (SAR) for these compounds is ongoing to enhance their efficacy and selectivity.

Materials Science

Functional Materials:

this compound is also investigated for its role in developing functional materials. Its ability to form self-assembled monolayers (SAMs) on metal surfaces makes it suitable for applications in sensors and electronic devices. The unique properties of this compound-derived materials can lead to advancements in nanotechnology and surface engineering .

Case Study: Self-Assembled Monolayers

Research has demonstrated the formation of stable self-assembled monolayers using this compound on gold substrates. These SAMs exhibit tunable properties that can be tailored for specific applications, such as biosensors or catalysts . The stability and reactivity of these monolayers are critical for their practical use in various technological applications.

Summary Table of Applications

作用機序

Cycloheptanethiol can be compared with other thiols such as cyclohexanethiol and cyclooctanethiol. While all these compounds share similar chemical properties due to the presence of the SH group, this compound is unique in its ring size and reactivity. The seven-membered ring in this compound provides distinct steric and electronic properties compared to the six-membered ring in cyclohexanethiol and the eight-membered ring in cyclooctanethiol.

類似化合物との比較

- Cyclohexanethiol

- Cyclooctanethiol

- Ethanethiol

- Propanethiol

Cycloheptanethiol’s unique ring size and reactivity make it a valuable compound in various chemical and biochemical applications.

生物活性

Cycloheptanethiol, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring with a thiol (-SH) functional group. Its unique structure contributes to its reactivity and biological activity. The compound is primarily studied for its antioxidant, anti-inflammatory, analgesic, and antimicrobial properties.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study utilizing molecular docking analysis revealed that this compound derivatives exhibit favorable binding affinities to key antioxidant proteins, enhancing their protective effects against oxidative damage .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have indicated that this compound can modulate inflammatory pathways, leading to reduced inflammation in cellular models .

Table 1: Binding Affinities of this compound Derivatives to Inflammatory Proteins

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | COX-2 | -5.236 |

| Phytol Acetate | COX-2 | -5.236 |

| Diclofenac-Na | COX-2 | -7.26 |

3. Analgesic Properties

The analgesic effects of this compound have been explored through various pain models. Studies indicate that it can effectively alleviate pain by acting on the central nervous system and peripheral pain pathways .

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting microbial growth. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

The biological activities of this compound are attributed to several mechanisms:

- Radical Scavenging : The thiol group can donate electrons to neutralize free radicals.

- Enzyme Inhibition : this compound inhibits enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Case Study 1: Antioxidant Efficacy in HepG2 Cells

A study evaluated the antioxidant capacity of this compound in HepG2 liver cells exposed to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound, indicating its protective role against oxidative damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for cycloheptanethiol, and how can their efficiency be optimized in laboratory settings?

this compound is typically synthesized via nucleophilic substitution reactions, such as the thiolation of cycloheptyl halides using thiourea or sodium hydrosulfide. Optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) to improve yield and purity. Characterization requires GC-MS, -NMR, and FT-IR to confirm structure and assess impurities .

Q. How does this compound’s molecular geometry influence its stability under varying storage conditions?

this compound’s seven-membered ring introduces strain, affecting its thermal and oxidative stability. Accelerated stability studies (e.g., TGA and DSC) under controlled humidity/temperature can identify degradation pathways. Storage in inert atmospheres (argon) and dark conditions is recommended to minimize disulfide formation .

Q. What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?

LC-MS/MS and -NMR are preferred for high sensitivity and specificity. Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects. For trace analysis, derivatization with maleimides enhances detectability in UV-Vis or fluorescence assays .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in organometallic catalysis?

Density Functional Theory (DFT) simulations can map electron density distributions and frontier molecular orbitals to predict binding affinities with transition metals (e.g., Pd or Ru). Validation requires comparative kinetics studies using in-situ Raman or XAS to monitor catalytic intermediates .

Q. What mechanisms underlie this compound’s role in radical scavenging, and how do solvent effects modulate this activity?

this compound’s thiol group donates hydrogen atoms to stabilize free radicals. Solvent polarity impacts reaction kinetics: nonpolar solvents (hexane) favor slower, diffusion-controlled processes, while polar aprotic solvents (DMF) enhance radical trapping efficiency. EPR spectroscopy paired with stopped-flow techniques quantifies rate constants .

Q. How do structural analogs of this compound (e.g., cyclohexanethiol) differ in their adsorption behavior on metal surfaces, and what implications does this have for corrosion inhibition?

Comparative studies using QCM-D (Quartz Crystal Microbalance with Dissipation) and AFM reveal that this compound’s larger ring size reduces packing density on Au(111) surfaces compared to cyclohexanethiol, lowering corrosion inhibition efficiency. Electrochemical impedance spectroscopy (EIS) quantifies protective layer integrity .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

Discrepancies often arise from impurities or inconsistent calorimetric methods. Solution:

- Reproduce measurements using combustion calorimetry with ≥99.5% purity (validated by HPLC).

- Cross-validate with computational thermochemistry (Gaussian software) to identify outliers .

Q. Methodological Guidance

Q. How to design a systematic review protocol for this compound’s applications in polymer chemistry?

- Framework : Use PICO (Population: polymers; Intervention: this compound crosslinking; Comparison: alternative thiols; Outcome: mechanical properties).

- Search Strategy : Query Scopus/PubMed with keywords ("this compound" AND "polymer modification"), filtered by publication date (last 10 years).

- Data Synthesis : Meta-analysis of tensile strength data from ≥5 independent studies, applying random-effects models to account for heterogeneity .

Q. What ethical and safety protocols are critical when handling this compound in vivo studies?

- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to thiol volatility and toxicity.

- Ethics : For animal studies, adhere to ARRIVE guidelines (e.g., minimizing sample size, humane endpoints). Include control groups receiving inert analogs to isolate toxicity effects .

Q. How to statistically analyze contradictory results in this compound’s spectroscopic data across laboratories?

Apply multivariate analysis (PCA or MANOVA) to identify variables (e.g., solvent, instrument calibration) contributing to variance. Bland-Altman plots assess inter-lab agreement, while bootstrapping estimates confidence intervals for disputed peaks .

Q. Tables for Key Data

Table 1. Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Key Characterization Techniques | Reference ID |

|---|---|---|---|---|

| Cycloheptyl Br + NaSH | 68 | 95 | -NMR, GC-MS | |

| Thiol-ene click reaction | 82 | 98 | FT-IR, HPLC |

Table 2. Stability Parameters

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product | Reference ID |

|---|---|---|---|

| 25°C, air | 0.15 | Disulfide dimer | |

| 4°C, argon | 0.02 | None detected |

特性

IUPAC Name |

cycloheptanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVFLEPKNRTFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347095 | |

| Record name | Cycloheptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27482-33-3 | |

| Record name | Cycloheptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。